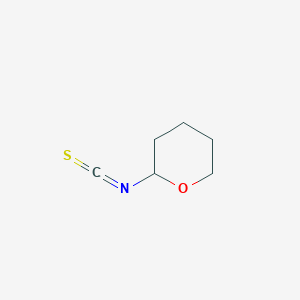
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-chlorobutyl groups attached to the trioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane typically involves the reaction of 1,3,5-trioxane with 4-chlorobutyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
科学研究应用
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-bromobutyl)-1,3,5-trioxane: Similar structure but with bromine atoms instead of chlorine.
2,4,6-Tris(4-methylbutyl)-1,3,5-trioxane: Similar structure but with methyl groups instead of chlorine.
2,4,6-Tris(4-ethylbutyl)-1,3,5-trioxane: Similar structure but with ethyl groups instead of chlorine.
Uniqueness
2,4,6-Tris(4-chlorobutyl)-1,3,5-trioxane is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. The chlorine atoms make the compound more reactive in substitution reactions compared to its bromine or methyl analogs. Additionally, the compound’s specific structure and reactivity make it suitable for particular applications in research and industry.
属性
| 93636-83-0 | |
分子式 |
C15H27Cl3O3 |
分子量 |
361.7 g/mol |
IUPAC 名称 |
2,4,6-tris(4-chlorobutyl)-1,3,5-trioxane |
InChI |
InChI=1S/C15H27Cl3O3/c16-10-4-1-7-13-19-14(8-2-5-11-17)21-15(20-13)9-3-6-12-18/h13-15H,1-12H2 |
InChI 键 |
UDKOZWSLXRXQET-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)CC1OC(OC(O1)CCCCCl)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
